molecular formula C11H22FNO4P- B12336271 4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine

4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine

Cat. No.: B12336271
M. Wt: 282.27 g/mol
InChI Key: PZIKKRYLXYKTAV-UHFFFAOYSA-N
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Description

4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an ethoxy(fluoro)phosphoryl group and a tetramethyl-substituted piperidine ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules. This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Tetramethyl Groups: The tetramethyl groups are introduced through alkylation reactions, where methyl groups are added to the piperidine ring.

    Attachment of the Ethoxy(fluoro)phosphoryl Group: The ethoxy(fluoro)phosphoryl group is attached to the piperidine ring through a phosphorylation reaction. This step requires the use of specific reagents and catalysts to ensure the correct positioning of the group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The process is carried out in large reactors with continuous monitoring to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.

    Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.

    Substitution: The ethoxy(fluoro)phosphoryl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed under inert atmospheres to prevent unwanted side reactions.

    Substitution: Substitution reactions often require the use of catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine involves its interaction with specific molecular targets. The ethoxy(fluoro)phosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The tetramethyl-substituted piperidine ring provides steric hindrance, affecting the compound’s interactions with other molecules. These combined effects contribute to the compound’s overall behavior and functionality in different applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A well-known piperidine derivative used as a radical scavenger and oxidation catalyst.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-H-TEMPO): Another piperidine derivative with similar applications in oxidation reactions.

Uniqueness

4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine is unique due to the presence of the ethoxy(fluoro)phosphoryl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and stability, making it suitable for specialized applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C11H22FNO4P-

Molecular Weight

282.27 g/mol

IUPAC Name

4-[ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine

InChI

InChI=1S/C11H22FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9H,6-8H2,1-5H3/q-1

InChI Key

PZIKKRYLXYKTAV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC1CC(N(C(C1)(C)C)[O-])(C)C)F

Origin of Product

United States

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